molecular formula C21H15N3O6S2 B14954662 [(5Z)-5-{[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-5-{[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B14954662
M. Wt: 469.5 g/mol
InChI Key: JLZHTDDCYDADCR-GDNBJRDFSA-N
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Description

[(5Z)-5-{[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5Z)-5-{[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the methoxyphenoxy group. The thiazolidinone ring is then formed through a cyclization reaction, and the final step involves the addition of the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, [(5Z)-5-{[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It may also serve as a probe in biochemical assays.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of [(5Z)-5-{[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    [(5Z)-5-{[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propionic acid: Similar structure with a propionic acid moiety instead of acetic acid.

    [(5Z)-5-{[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butyric acid: Contains a butyric acid moiety.

Uniqueness

The uniqueness of [(5Z)-5-{[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid lies in its specific combination of functional groups, which provides a distinct set of chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C21H15N3O6S2

Molecular Weight

469.5 g/mol

IUPAC Name

2-[(5Z)-5-[[2-(4-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C21H15N3O6S2/c1-29-12-5-7-13(8-6-12)30-18-14(19(27)23-9-3-2-4-16(23)22-18)10-15-20(28)24(11-17(25)26)21(31)32-15/h2-10H,11H2,1H3,(H,25,26)/b15-10-

InChI Key

JLZHTDDCYDADCR-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC(=O)O

Origin of Product

United States

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